

SR-4370: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Review of the Chemical Properties, Mechanism of Action, and Experimental Protocols for the Selective HDAC Inhibitor **SR-4370**.

Introduction

SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), demonstrating significant therapeutic potential in oncology and virology.[1][2] As a member of the benzoylhydrazide class of HDAC inhibitors, SR-4370 exhibits a distinct selectivity profile, primarily targeting HDAC1, HDAC2, and HDAC3.[1][3] These enzymes are crucial epigenetic regulators, and their inhibition by SR-4370 leads to histone hyperacetylation, resulting in altered chromatin structure and transcriptional reprogramming.[1] [2] This technical guide provides a comprehensive overview of SR-4370, including its chemical properties, mechanism of action, and detailed experimental protocols to facilitate further research and development.

Chemical and Physical Properties

SR-4370, with the CAS number 1816294-67-3, is characterized by the molecular formula $C_{17}H_{18}F_2N_2O$.[3] A summary of its key chemical and physical properties is presented in Table 1.



| Property | Value | Reference(s) |
|---------------------|----------------------------------|--------------|
| CAS Number | 1816294-67-3 | [3][4] |
| Molecular Formula | C17H18F2N2O | [3][5] |
| Molecular Weight | 304.34 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Solubility | DMSO: 105.5 mg/mL (Max Conc.) | [6] |
| Storage Temperature | -20°C | [6] |

Mechanism of Action

SR-4370 functions as a selective inhibitor of class I histone deacetylases, with a particularly high potency against HDAC3.[3][7] By inhibiting these enzymes, **SR-4370** prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated histones.[1] This hyperacetylation results in a more open chromatin structure, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]

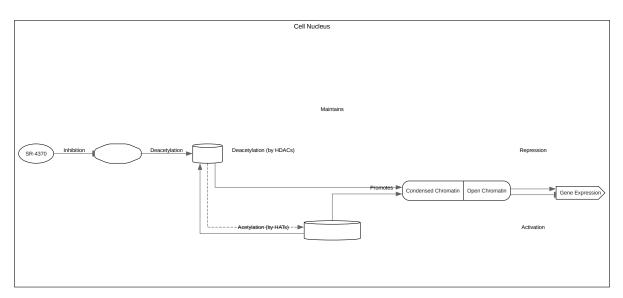
In the context of prostate cancer, **SR-4370** has been shown to suppress the androgen receptor (AR) signaling pathway and downregulate the MYC oncogenic network.[3][7][8] Treatment with **SR-4370** leads to decreased accessibility of chromatin at AR-binding sites, contributing to the inhibition of AR-mediated transcription.[8]

Furthermore, **SR-4370** has been identified as a latency-reversing agent (LRA) for HIV-1.[5][9] It can reactivate latent HIV-1 without causing broad CD4+ T cell activation, making it a promising candidate for "shock and kill" HIV cure strategies.[3][10]

The following diagram illustrates the general mechanism of action of **SR-4370**.



General Mechanism of SR-4370 Action



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Caption: **SR-4370** inhibits HDAC1, HDAC2, and HDAC3, leading to histone hyperacetylation and subsequent gene expression.

In Vitro Inhibitory Activity

SR-4370 exhibits potent inhibitory activity against class I HDACs, with a notable selectivity for HDAC3. The half-maximal inhibitory concentration (IC_{50}) values against various HDAC isoforms are summarized in Table 2.

| Target Isoform | IC50 (μM) | Reference(s) |
|----------------|---------------|----------------|
| HDAC1 | ~0.13 - 0.5 | [3][4][11][12] |
| HDAC2 | ~0.1 - 0.58 | [3][4][11][12] |
| HDAC3 | ~0.006 - 0.06 | [3][4][11][12] |
| HDAC6 | ~3.4 | [3][4] |
| HDAC8 | ~2.3 | [3][4] |

Experimental Protocols Determination of HDAC Inhibitory Activity (Fluorometric Assay)

This protocol outlines a representative methodology for determining the IC₅₀ values of **SR-4370** against HDAC isoforms in vitro.[2][7]

Objective: To quantify the concentration of **SR-4370** required to inhibit 50% of the activity of recombinant human HDAC enzymes.

Materials:

- Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
- SR-4370
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

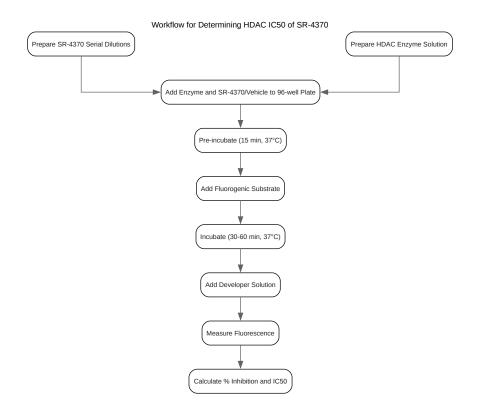


- HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in a suitable buffer)
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of SR-4370 in DMSO. Perform serial dilutions in HDAC Assay Buffer to achieve a range of test concentrations.
- Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer.
- Assay Reaction:
 - Add the diluted enzyme solution to the wells of a 96-well black microplate.
 - Add the serially diluted SR-4370 or vehicle control (DMSO) to the respective wells.
 - Pre-incubate the enzyme and inhibitor for approximately 15 minutes at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-20 minutes at room temperature.
- Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
- Data Analysis: Calculate the percent inhibition for each **SR-4370** concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.





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Caption: Experimental workflow for determining the IC50 of SR-4370 against HDAC isoforms.



Viral Outgrowth Assay for HIV-1 Latency Reversal

This protocol describes a method to assess the ability of **SR-4370** to reactivate latent HIV-1.[9] [13]

Objective: To determine the efficiency of **SR-4370** in reactivating latent HIV-1 from a cellular reservoir.

Materials:

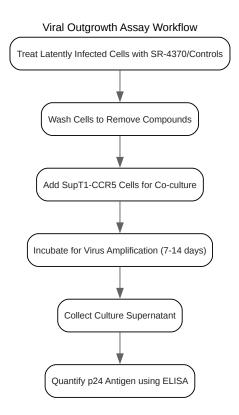
- Latently infected cell line (e.g., J-Lat 8.4 or ACH-2) or primary CD4+ T cells from HIV-infected individuals on antiretroviral therapy
- SR-4370
- Phorbol 12-myristate 13-acetate (PMA) as a positive control
- Vehicle control (DMSO)
- SupT1-CCR5 cells (for virus amplification)
- Cell culture medium and supplements
- p24 ELISA kit

Procedure:

- Cell Treatment:
 - Seed the latently infected cells in a culture plate.
 - Treat the cells with SR-4370 at various concentrations, a vehicle control, or a positive control (PMA).
 - Incubate for 18-24 hours.
- Co-culture:
 - Wash the treated cells to remove the compounds.



- Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.
- Virus Quantification:
 - After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.
 - Measure the amount of reactivated virus by quantifying the p24 antigen concentration using an ELISA.



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Caption: Workflow for the viral outgrowth assay to assess HIV-1 latency reversal by SR-4370.



Conclusion

SR-4370 is a highly selective and potent inhibitor of class I HDACs with significant promise for therapeutic applications in oncology and HIV treatment. Its well-defined mechanism of action, involving the suppression of key oncogenic pathways and the reactivation of latent HIV-1, makes it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of **SR-4370**.

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- To cite this document: BenchChem. [SR-4370: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



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